3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
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Overview
Description
3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, substituted with 2,5-difluorobenzylthio and 3,4-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 2,5-difluorobenzylthio and 3,4-dimethylphenyl substituents. Common reagents used in these reactions include halogenated benzenes, thiols, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the thioether group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine: shares structural similarities with other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives.
Other compounds: Similar compounds include those with different substituents on the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, such as halogenated or alkylated derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
1326900-52-0 |
---|---|
Molecular Formula |
C22H17F2N5S |
Molecular Weight |
421.47 |
IUPAC Name |
5-[(2,5-difluorophenyl)methylsulfanyl]-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C22H17F2N5S/c1-13-3-4-15(9-14(13)2)19-11-20-21-25-26-22(28(21)7-8-29(20)27-19)30-12-16-10-17(23)5-6-18(16)24/h3-11H,12H2,1-2H3 |
InChI Key |
FTAMDLYZJFUBSH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=C(C=CC(=C5)F)F)C3=C2)C |
solubility |
not available |
Origin of Product |
United States |
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